molecular formula C17H17BrO6 B13928096 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-5,8-dimethoxy-6-methyl-, methyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-5,8-dimethoxy-6-methyl-, methyl ester

Cat. No.: B13928096
M. Wt: 397.2 g/mol
InChI Key: SGNUWYCTKAXDJD-UHFFFAOYSA-N
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Description

The compound 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-5,8-dimethoxy-6-methyl-, methyl ester (CAS: 99660-52-3) is a poly-substituted naphthalene derivative. Its structure comprises:

  • A 2-naphthalenecarboxylic acid backbone.
  • Methyl ester at the carboxylic acid group.
  • Substituents: acetyloxy at position 4, bromo at position 7, dimethoxy groups at positions 5 and 8, and a methyl group at position 5.

This compound’s complexity arises from its combination of electron-withdrawing (bromo), electron-donating (methoxy), and hydrolytically labile (acetyloxy) groups.

Properties

Molecular Formula

C17H17BrO6

Molecular Weight

397.2 g/mol

IUPAC Name

methyl 4-acetyloxy-7-bromo-5,8-dimethoxy-6-methylnaphthalene-2-carboxylate

InChI

InChI=1S/C17H17BrO6/c1-8-14(18)16(22-4)11-6-10(17(20)23-5)7-12(24-9(2)19)13(11)15(8)21-3/h6-7H,1-5H3

InChI Key

SGNUWYCTKAXDJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C(C=C2OC(=O)C)C(=O)OC)C(=C1Br)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-5,8-dimethoxy-6-methyl-, methyl ester typically involves multi-step organic reactions. One common method includes the bromination of 2-naphthalenecarboxylic acid followed by esterification and acetylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-5,8-dimethoxy-6-methyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the removal of specific functional groups, such as the bromo group.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-5,8-dimethoxy-6-methyl-, methyl ester has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-5,8-dimethoxy-6-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, or cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Naphthalene Derivatives

The target compound belongs to a family of substituted 2-naphthalenecarboxylic acid methyl esters. Key analogs include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
2-Naphthalenecarboxylic acid, methyl ester None ~200 Baseline compound; minimal steric hindrance, high solubility in nonpolar solvents.
5-(Acetyloxy)-7-bromo-4,8-dimethoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester Acetyloxy (5), Bromo (7), Dimethoxy (4,8) ~468 Structural isomer of the target compound; substituent positioning alters electronic distribution.
4,5-Bis(acetyloxy)-8-methoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester Bis-acetyloxy (4,5), Methoxy (8) ~454 Increased hydrolytic instability due to two acetyloxy groups.

Key Observations :

  • Bromine Impact: The bromo group in the target compound enhances molecular weight (~468 g/mol) and lipophilicity (logP ~3.2 estimated), facilitating membrane permeability compared to non-halogenated analogs .
  • Acetyloxy vs. Methoxy : Acetyloxy groups introduce hydrolytic sensitivity, whereas methoxy groups provide stability under acidic/basic conditions.

Functional Comparisons

(a) Physicochemical Properties
  • Solubility : The target compound’s bromo and methoxy groups reduce water solubility compared to simpler analogs like 2-naphthalenecarboxylic acid, methyl ester (solubility ~1.27 g/L in water) .
  • Stability : The acetyloxy group may undergo hydrolysis to yield hydroxyl derivatives under physiological conditions, a feature absent in methoxy-substituted analogs.

Comparison with Non-Naphthalene Esters

Methyl esters of diterpenic acids (e.g., sandaracopimaric acid methyl ester , torulosic acid methyl ester ) from Austrocedrus chilensis resin differ fundamentally:

  • Backbone Structure : Diterpenes vs. naphthalene.
  • Applications : Diterpene esters are studied for antimicrobial properties, whereas naphthalene derivatives are explored in drug development.

Biological Activity

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-5,8-dimethoxy-6-methyl-, methyl ester is a complex organic compound that has garnered attention for its potential biological activities. This compound features a naphthalene ring system substituted with various functional groups, including an acetyloxy group, bromine atom, and methoxy groups. Its unique structure suggests diverse interactions with biological targets, making it a candidate for further research in medicinal chemistry.

  • Molecular Formula : C15H13BrO5
  • Molecular Weight : 367.19 g/mol
  • CAS Number : 133593-68-7

Structural Characteristics

The compound's structure can be summarized as follows:

FeatureDescription
Naphthalene CoreContains a fused aromatic system
Acetyloxy GroupEnhances solubility and biological activity
Bromine AtomPotential for halogen bonding interactions
Methoxy GroupsIncreases lipophilicity and receptor interaction

Antimicrobial Properties

Research indicates that compounds similar to 2-Naphthalenecarboxylic acid derivatives exhibit significant antimicrobial properties. The presence of acetyloxy and methoxy groups enhances interaction with microbial targets, potentially leading to inhibition of growth or cell death in various pathogens. For instance, studies have shown that related naphthalene derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For example, compounds with similar structures have been shown to inhibit tumor growth in various cancer models by targeting mitochondrial function and inducing oxidative stress .

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of naphthalene carboxylic acids on human cancer cell lines demonstrated that derivatives like 2-Naphthalenecarboxylic acid could effectively reduce cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

The biological activity of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-bromo-5,8-dimethoxy-6-methyl-, methyl ester is thought to involve:

  • Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.
  • Receptor Modulation : Binding to specific receptors that regulate cellular processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.

Research Findings

Recent studies have highlighted the significance of this compound in various therapeutic applications:

  • Antimicrobial Studies : Demonstrated effectiveness against multiple bacterial strains.
  • Cytotoxicity Assessments : Showed promising results in reducing viability in cancer cell lines.
  • Mechanistic Insights : Provided evidence for enzyme inhibition and ROS generation as key mechanisms.

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
MechanismEnzyme inhibition and ROS generation

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